molecular formula C19H18N2O B11835755 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol CAS No. 1351448-85-5

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol

Cat. No.: B11835755
CAS No.: 1351448-85-5
M. Wt: 290.4 g/mol
InChI Key: OSSROFZTGSSYNR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is an organic compound known for its significant nonlinear optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing 4-(dimethylamino)benzaldehyde with 8-hydroxyquinoline in the presence of a base such as piperidine . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Ethyl-substituted quinolinol.

    Substitution: Various substituted quinolinol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is primarily based on its ability to interact with light. The compound exhibits significant nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its hyperpolarizability, making it effective in applications such as optical switching and frequency conversion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is unique due to its specific molecular structure, which combines the properties of both quinoline and stilbazolium moieties. This combination results in enhanced optical properties and makes it a promising candidate for advanced photonic applications .

Properties

CAS No.

1351448-85-5

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+

InChI Key

OSSROFZTGSSYNR-RMKNXTFCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.